2,4-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2,4-dimethoxy-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O6/c1-34-17-6-7-18(20(11-17)35-2)22(30)24-8-9-28-21-19(12-26-28)23(31)27(14-25-21)13-15-4-3-5-16(10-15)29(32)33/h3-7,10-12,14H,8-9,13H2,1-2H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSHBYYQOYMQPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Based on the structure of the compound and the presence of a 4,5-dimethoxy-2-nitrobenzyl (dmnb) group , it can be inferred that this compound might be used as a photolabile protecting group in caging technology to develop pro-drugs . The DMNB group is known to have longer-wavelength absorption (absorption maximum 355 nm) and therefore absorbs 340–360 nm light more effectively .
In general, caged compounds are biologically inactive until UV light–mediated photolysis releases a natural product . Photolysis of these photoactivatable probes can be accomplished with high spatial and temporal resolution, releasing active probe at the site of interest .
Biological Activity
2,4-Dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzamide derivatives and features a unique structure that includes a pyrazolo[3,4-d]pyrimidine moiety. The presence of methoxy groups and a nitrobenzyl substituent enhances its pharmacological profile.
Chemical Structure and Properties
The molecular formula of this compound is C23H22N6O6, with a molecular weight of approximately 478.5 g/mol. Its structural complexity allows for diverse interactions with biological targets.
Research indicates that this compound exhibits significant anticancer properties. Its mechanism of action may involve:
- Inhibition of Cancer Cell Proliferation : Studies have shown that similar compounds can inhibit the proliferation of cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The inhibition is likely mediated through interference with key cellular signaling pathways and the induction of apoptosis in tumor cells .
- Enzyme Inhibition : Certain derivatives have demonstrated the ability to inhibit specific enzymes associated with cancer progression and other diseases. This suggests potential applications in treating conditions where enzyme dysregulation is evident .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits proliferation in various cancer cell lines (e.g., HCT-116, MCF-7) |
| Enzyme Inhibition | Potential to inhibit enzymes linked to cancer and other diseases |
| Molecular Docking | Predicts binding affinities with various receptors and enzymes |
Case Studies and Research Findings
- Anticancer Evaluation : A study focusing on similar pyrazolo[3,4-d]pyrimidine derivatives highlighted their efficacy against different cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction .
- Enzyme Interaction Studies : Molecular docking studies have been conducted to explore how this compound interacts with biological targets. These studies provide insights into binding affinities and help elucidate structure-activity relationships critical for drug design .
- Synthesis and Optimization : The synthesis of this compound typically involves multiple steps requiring controlled conditions to optimize yields and purity. Research has shown that careful manipulation of reaction parameters can enhance the biological activity of the final product .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Contains an amino group; lacks methoxy substitutions | Anticancer properties |
| 1-(2-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine | Nitro substitution; simpler structure | Cytotoxic effects on cancer cells |
| N-(2-Hydroxyethyl)-N'-(pyrazolo[3,4-d]pyrimidinyl)urea | Urea linkage; different substituents on nitrogen | Enzyme inhibition potential |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several pyrazolo[3,4-d]pyrimidinone and benzamide derivatives documented in the literature. Below is a detailed comparison based on substituent effects, synthesis pathways, and inferred pharmacological properties.
Substituent-Driven Structural and Functional Differences
Key Observations:
- Substituent Impact on Solubility: The target compound’s 2,4-dimethoxybenzamide group likely improves aqueous solubility compared to the trifluoromethylphenyl group in compound 8(f), which is highly lipophilic .
- Electron-Withdrawing Groups: The 3-nitrobenzyl substituent in the target may enhance electrophilic interactions with biological targets, similar to the fluoro-chromenone group in Example 53, which improves binding to kinase ATP pockets .
- Synthetic Complexity: The pyrazolo[3,4-d]pyrimidinone core in the target and Example 53 requires multi-step synthesis involving Suzuki coupling or amide bond formation, as seen in and .
Pharmacological Inference from Analogous Compounds
- Kinase Inhibition: Pyrazolo[3,4-d]pyrimidinones (e.g., Example 53) are known to inhibit kinases like EGFR and VEGFR due to their ability to mimic ATP’s purine ring . The target’s nitrobenzyl group may confer selectivity for nitroreductase-expressing cancer cells.
- Metabolic Stability: The dimethoxy groups in the target compound may reduce oxidative metabolism compared to the methylpiperazine group in 3b, which is prone to N-demethylation .
Q & A
Basic: What are the critical parameters for optimizing the synthesis of this compound?
Methodological Answer:
The synthesis of this pyrazolo[3,4-d]pyrimidine derivative requires careful optimization of reaction conditions:
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol are preferred for their ability to dissolve intermediates and stabilize reactive species .
- Catalysts : Triethylamine or sodium hydride is often used to facilitate condensation and cyclization steps .
- Temperature control : Reactions are typically conducted at 60–80°C to balance reaction kinetics and avoid decomposition of thermally sensitive intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol ensures high purity (>95%) .
Basic: How is the molecular structure of this compound characterized and validated?
Methodological Answer:
Structural characterization involves a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of methoxy, nitrobenzyl, and pyrazolopyrimidine moieties by matching integration ratios and splitting patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the pyrazolo[3,4-d]pyrimidine core .
Advanced: How can researchers resolve contradictions in reported synthesis yields across studies?
Methodological Answer:
Discrepancies in yields often stem from:
- Reagent purity : Impurities in starting materials (e.g., 3-nitrobenzyl derivatives) can reduce efficiency. Use HPLC-grade reagents and pre-purify intermediates .
- Reaction scale : Small-scale reactions (<1 mmol) may overestimate yields due to incomplete mixing. Validate protocols at 5–10 mmol scales .
- Sensitivity analysis : Employ Design of Experiments (DoE) to identify critical parameters (e.g., solvent ratio, temperature) and their interactions .
Advanced: What strategies enhance selectivity during derivatization of the pyrazolo[3,4-d]pyrimidine core?
Methodological Answer:
To minimize side reactions during functionalization:
- Protecting groups : Temporarily block reactive sites (e.g., nitro groups) using tert-butyldimethylsilyl (TBS) before modifying the benzamide moiety .
- Regioselective catalysts : Use Pd(OAc)2 with ligands like XPhos to direct cross-coupling reactions to the pyrimidine ring’s C5 position .
- pH control : Maintain mildly acidic conditions (pH 5–6) during nucleophilic substitutions to avoid hydrolysis of the 4-oxo group .
Advanced: How can structure-activity relationships (SAR) be established for analogs of this compound?
Methodological Answer:
SAR studies require systematic modifications and bioassays:
- Substituent variation : Synthesize analogs with halogen (Cl, F), methoxy, or trifluoromethyl groups at the benzamide or nitrobenzyl positions .
- In silico modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for kinase targets like EGFR or VEGFR2 .
- Biological testing : Compare IC50 values in cancer cell lines (e.g., MCF-7, A549) to correlate substituent effects with potency .
Basic: What analytical methods are recommended for assessing compound purity and stability?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a water/acetonitrile gradient (detection at 254 nm) to quantify impurities (<0.5%) .
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>200°C indicates thermal stability) .
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and track degradation via LC-MS .
Advanced: How can researchers address instability of intermediates during multi-step synthesis?
Methodological Answer:
- Inert atmospheres : Conduct moisture-sensitive steps (e.g., Grignard reactions) under nitrogen or argon .
- Low-temperature quenching : Rapidly cool reaction mixtures to −20°C after exothermic steps to prevent side reactions .
- Real-time monitoring : Use inline FTIR or Raman spectroscopy to detect intermediate degradation and adjust conditions dynamically .
Advanced: What experimental designs are optimal for developing bioactive analogs targeting specific enzymes?
Methodological Answer:
- Fragment-based design : Screen truncated analogs (e.g., pyrazolo[3,4-d]pyrimidine core alone) to identify minimal pharmacophores .
- Kinase inhibition assays : Use ADP-Glo™ assays to measure inhibition of ATP-binding kinases (e.g., BRAF, Abl1) .
- Metabolic profiling : Incubate analogs with liver microsomes to assess cytochrome P450-mediated metabolism and guide structural refinements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
